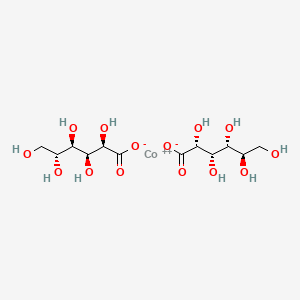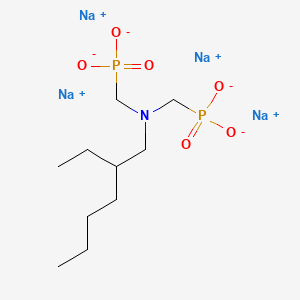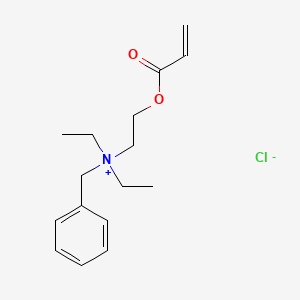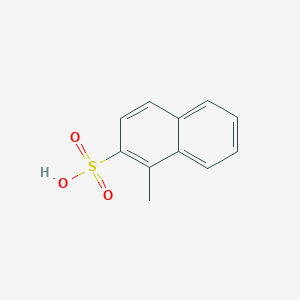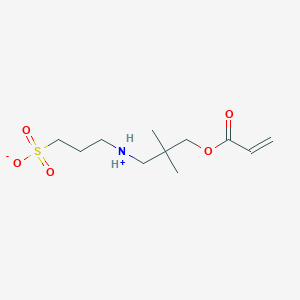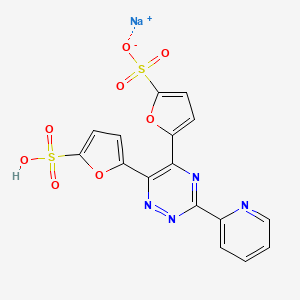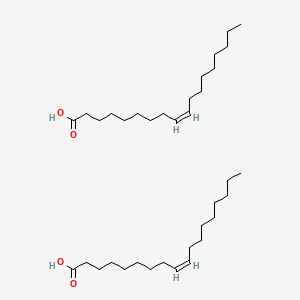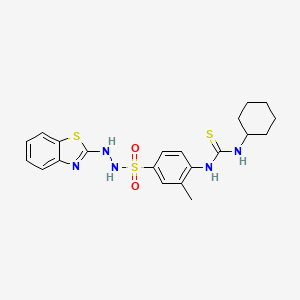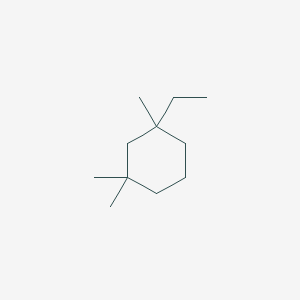
1-ethyl-1,3,3-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1,3,3-trimethylcyclohexane is an organic compound with the molecular formula C11H22. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by its unique structure, where an ethyl group and three methyl groups are attached to a cyclohexane ring. The presence of these substituents imparts specific chemical and physical properties to the compound.
Métodos De Preparación
The synthesis of 1-ethyl-1,3,3-trimethylcyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of 1,3,3-trimethylcyclohexene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial production of this compound may involve catalytic hydrogenation of corresponding alkenes or alkynes using metal catalysts such as palladium or platinum. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Análisis De Reacciones Químicas
1-Ethyl-1,3,3-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into more saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, resulting in the substitution of hydrogen atoms with halogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Ethyl-1,3,3-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studying the reactivity and stability of substituted cyclohexanes. Its unique structure makes it an interesting subject for conformational analysis and stereochemistry studies.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a building block for pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, including fragrances, flavors, and polymer additives.
Mecanismo De Acción
The mechanism of action of 1-ethyl-1,3,3-trimethylcyclohexane involves its interaction with molecular targets and pathways within a given system. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the nature of the reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
1-Ethyl-1,3,3-trimethylcyclohexane can be compared with other similar compounds such as:
1,1,3-Trimethylcyclohexane: This compound lacks the ethyl group, resulting in different chemical properties and reactivity.
1,3,3-Trimethylcyclohexene: The presence of a double bond in this compound leads to distinct reactivity patterns, particularly in addition reactions.
1-Ethyl-3-methylcyclohexane: The substitution pattern differs, affecting the compound’s conformational stability and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its physical and chemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
102943-76-0 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
1-ethyl-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C11H22/c1-5-11(4)8-6-7-10(2,3)9-11/h5-9H2,1-4H3 |
Clave InChI |
ASGWHLMNKLPVDT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC(C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)

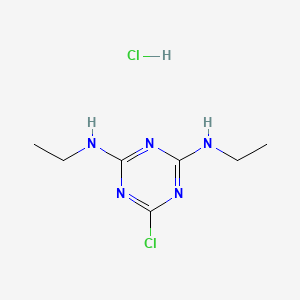
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)
